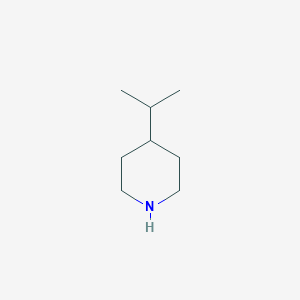

4-Isopropylpiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPWIUSXQXYTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173346 | |

| Record name | Piperidine, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19678-58-1 | |

| Record name | Piperidine, 4-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019678581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-Isopropylpiperidine

Foreword: The Strategic Importance of this compound

The this compound moiety is a deceptively simple yet powerful structural motif in modern chemistry. As a saturated heterocycle, it imparts favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and receptor binding affinity. Its applications are broad, serving as a crucial intermediate in the development of pharmaceuticals, particularly analgesics and antidepressants, as well as in the formulation of advanced agrochemicals and specialty polymers.[1] The strategic placement of the isopropyl group at the C4 position creates a specific stereochemical and electronic environment that is highly sought after in drug design and material science.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. We move beyond simple procedural lists to dissect the underlying principles, offering field-proven insights into the causality behind methodological choices. Each pathway is presented as a self-validating system, designed for reproducibility and optimization by researchers, scientists, and drug development professionals.

Part 1: Catalytic Hydrogenation of 4-Isopropylpyridine

The most direct and atom-economical route to this compound is the catalytic hydrogenation of its aromatic precursor, 4-isopropylpyridine.[2] This process involves the saturation of the pyridine ring with three equivalents of hydrogen gas. While conceptually straightforward, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present unique challenges that necessitate potent catalytic systems.[2]

Core Mechanism & Rationale

The reaction proceeds via the adsorption of both the pyridine substrate and hydrogen onto the surface of a heterogeneous catalyst. The acidic conditions often employed serve to protonate the pyridine nitrogen, which facilitates the reduction by lowering the activation energy required to break the ring's aromaticity.[2] The choice of catalyst and reaction conditions is paramount to achieving high yield and purity.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision point, balancing reactivity, cost, and safety. Precious metal catalysts are highly effective for this transformation.

| Catalyst System | Typical Pressure | Temperature | Solvent | Key Advantages & Considerations |

| Platinum (IV) Oxide (PtO₂, Adams' Catalyst) | 50-70 bar | Room Temp. | Acetic Acid | Highly effective under mild temperatures; acetic acid acts as both solvent and co-catalyst.[3] The catalyst may be pyrophoric upon filtration.[2] |

| Rhodium on Carbon (Rh/C) | Lower Pressures | Room Temp. | Various | Effective at lower pressures compared to other systems, but can be more expensive.[3] |

| Rhodium (III) Oxide (Rh₂O₃) | 5 bar | 40 °C | Trifluoroethanol (TFE) | Extremely efficient under mild conditions with a broad substrate scope, making it practically useful for functionalized pyridines.[4] |

| Palladium on Carbon (Pd/C) | Variable | Variable | Acidic Media | Widely used for its efficiency and lower cost compared to Rhodium, often requiring an acidic additive to facilitate reduction.[2] |

| Raney Nickel (Ra-Ni) | High Pressure | High Temp. | Ethanol | A cost-effective, non-precious metal alternative, but typically requires harsher conditions (high pressure and temperature). |

Experimental Protocol: Hydrogenation using Platinum (IV) Oxide

This protocol describes a robust lab-scale synthesis adapted from established methodologies.[2][3]

Materials:

-

4-Isopropylpyridine (1.0 eq)

-

Platinum (IV) Oxide (PtO₂) (5 mol%)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

Reactor Setup: In a high-pressure reactor vessel, dissolve 4-isopropylpyridine (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).

-

Catalyst Addition: Carefully add the Platinum (IV) Oxide catalyst (5 mol%) to the solution.

-

Hydrogenation: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas to 50-70 bar.[3]

-

Reaction: Begin vigorous stirring. The reaction is typically conducted at room temperature for 6-10 hours. Monitor the reaction progress by observing hydrogen uptake.

-

Work-up: Upon completion, carefully vent the excess hydrogen and purge the reactor with inert gas.

-

Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The platinum catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[2]

-

Neutralization & Extraction: Transfer the filtrate to a separatory funnel and carefully quench by adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the product by distillation or column chromatography.

Process Workflow: Catalytic Hydrogenation

References

physicochemical properties of 4-Isopropylpiperidine

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropylpiperidine

Introduction

This compound is a substituted heterocyclic amine that holds significant value as a versatile building block in modern organic synthesis. As a derivative of piperidine—a ubiquitous scaffold in medicinal chemistry—its unique structural and electronic properties make it a sought-after intermediate in the development of novel therapeutic agents and specialized agrochemicals.[1][2] The presence of the isopropyl group at the 4-position of the piperidine ring imparts specific steric and lipophilic characteristics that can enhance molecular stability, improve binding affinity, and optimize pharmacokinetic profiles in drug candidates.[1][3]

This guide offers an in-depth exploration of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, it moves beyond a simple data sheet to provide a functional understanding of these properties. We will delve into the causality behind experimental choices for property determination and present validated protocols, ensuring that the information is not only accurate but also immediately applicable in a laboratory setting.

The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is a secondary amine with a six-membered saturated nitrogen-containing ring.

Chemical Structure:

Table 1: Key Molecular Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 19678-58-1 | [1] |

| Molecular Formula | C₈H₁₇N | [1][4][5] |

| Molecular Weight | 127.23 g/mol | [1][4][5] |

| IUPAC Name | 4-(1-methylethyl)piperidine | [5][6] |

| SMILES | CC(C)C1CCNCC1 | [4] |

| InChI Key | YBPWIUSXQXYTSR-UHFFFAOYSA-N | [4][5] |

Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of this compound are critical determinants of its handling, reactivity, and utility in various applications, from reaction setup to formulation.

Table 2: Summary of Physicochemical Data

| Property | Value | Unit | Source(s) |

| Appearance | Colorless to almost clear liquid | - | [1] |

| Boiling Point | 171 | °C | [1] |

| Melting Point | 4.18 (Calculated) | °C | [4] |

| Density | 0.86 | g/cm³ | [1] |

| Refractive Index (n20D) | 1.46 | - | [1] |

| LogP (Octanol/Water) | 1.642 (Calculated) | - | [4] |

| Water Solubility | -1.77 (log₁₀WS, mol/L) (Calculated) | - | [4] |

Field Insights:

-

Lipophilicity (LogP): The calculated LogP value of 1.642 indicates a moderate level of lipophilicity.[4] This property is crucial in drug design, as it influences the molecule's ability to cross biological membranes. The isopropyl group contributes significantly to this lipophilicity compared to the parent piperidine ring.[3]

-

Boiling Point: The relatively high boiling point of 171 °C is consistent with a molecule of its molecular weight capable of intermolecular hydrogen bonding via the secondary amine group.[1] This property is a key parameter for purification by distillation.

Experimental Protocol: Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with minimal sample consumption, a common scenario when working with newly synthesized or valuable compounds.[7][8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure.[9]

Methodology:

-

Preparation: Seal one end of a capillary tube using a flame.

-

Assembly: Place a small amount (0.5-1.0 mL) of this compound into a small test tube (fusion tube). Place the sealed capillary tube, open-end down, into the liquid.

-

Setup: Attach the fusion tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.

-

Observation: Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the liquid.[7][9]

-

Validation: Record the ambient barometric pressure, as boiling point is pressure-dependent.[10]

Caption: Workflow for boiling point determination using the Thiele tube method.

Acidity and Basicity: The pKa Profile

The pKa of the conjugate acid of this compound is arguably its most important chemical property in a pharmaceutical context. It dictates the degree of ionization at physiological pH, which profoundly affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa of amines, offering high accuracy and reproducibility.[11]

Principle: The compound is dissolved and titrated with a strong acid (or base). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

Methodology:

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately weigh ~40 µmoles of this compound and dissolve it in a suitable solvent.[11] For many amines, a binary mixture such as methanol/water (1:9 v/v) is used to ensure full dissolution.[11]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized titrant (e.g., 0.1 M HCl).

-

Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the point where 50% of the amine has been neutralized (the half-equivalence point). This point can be identified as the flattest region of the buffer zone or, more accurately, as the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).[12]

Caption: Logical flow for determining the pKa of an amine via potentiometric titration.

Chromatographic and Spectroscopic Profile

Analytical techniques are essential for confirming the identity, purity, and structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an ideal technique for analyzing volatile compounds like this compound. The NIST Chemistry WebBook reports a non-polar retention index of 1012 on a standard methyl silicone capillary column, which serves as a valuable reference point for identification.[5]

Field Insights:

-

Column Choice: A low-to-mid polarity column (e.g., DB-5ms or HP-5ms) is suitable for achieving good peak shape and separation from related impurities.[13]

-

Expected Mass Spectrum: Under electron ionization (EI), the fragmentation of piperidine derivatives is well-characterized.[14][15] We can predict the following for this compound:

-

Molecular Ion (M+•): A peak at m/z 127 corresponding to the molecular weight.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would lead to the loss of an isopropyl radical (•CH(CH₃)₂) to produce a stable iminium ion at m/z 84. This is often the base peak.

-

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆) from the molecular ion, resulting in a fragment at m/z 85.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Key expected signals include a doublet for the six methyl protons of the isopropyl group, a multiplet for the single isopropyl methine proton, multiplets for the piperidine ring protons, and a broad singlet for the N-H proton which may exchange with D₂O.

-

¹³C NMR: Distinct signals would be expected for the two carbons of the isopropyl group and the unique carbons of the piperidine ring. The isomer N-isopropylpiperidine shows piperidine ring signals at approximately 25, 27, and 52 ppm, providing a rough reference.[16]

Applications in Drug Development

The physicochemical properties discussed directly inform the utility of this compound as a synthetic intermediate. Its role extends across multiple therapeutic areas.[1]

-

Scaffold for CNS Agents: The piperidine ring is a privileged structure for targeting central nervous system (CNS) receptors. This compound serves as an intermediate in the synthesis of analgesics and antidepressants.[1]

-

Modulating Lipophilicity: Introducing the this compound moiety into a lead compound is a common strategy to increase lipophilicity, potentially improving blood-brain barrier penetration or oral bioavailability.[3]

-

Agrochemicals: The compound is also used in creating novel pesticides and herbicides, where its structure can contribute to improved efficacy and target selectivity.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a carefully characterized molecular tool. Its well-defined boiling point, density, and lipophilicity make it a predictable and reliable component in complex synthetic pathways. Understanding its basicity, defined by its pKa, is paramount for its application in medicinal chemistry, where precise control over ionization is critical for biological activity. The analytical fingerprints provided by GC-MS and NMR spectroscopy provide the necessary means for quality control and structural verification. This guide provides the foundational knowledge and practical protocols required for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. 4-Isopropyl-piperidine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Isopropyl-piperidine [webbook.nist.gov]

- 6. 4-Isopropyl-piperidine [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. quora.com [quora.com]

- 11. enamine.net [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 16. spectrabase.com [spectrabase.com]

4-Isopropylpiperidine chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4-Isopropylpiperidine

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most prevalent structural motifs in pharmaceutical sciences.[1] Its derivatives are integral to over twenty classes of pharmaceuticals and a vast array of natural alkaloids, owing to the ring's conformational flexibility and its ability to engage in crucial hydrogen bonding and ionic interactions as a basic nitrogen center.[1][2] Within this broad class, this compound serves as a valuable building block and a foundational structure for exploring structure-activity relationships (SAR) in drug design. Its non-polar, sterically demanding isopropyl group at the C4 position profoundly influences the molecule's stereochemistry, conformational preferences, and ultimately, its utility in medicinal chemistry. This guide provides a comprehensive analysis of the chemical structure, stereochemical properties, synthesis, and characterization of this compound, tailored for researchers and drug development professionals.

Physicochemical Properties of this compound

A summary of the core physicochemical properties of this compound is essential for its practical application in a laboratory setting. These properties are collated from established chemical databases and predictive modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [3][4] |

| Molecular Weight | 127.23 g/mol | [3][4][5] |

| IUPAC Name | 4-(propan-2-yl)piperidine | [3] |

| Normal Boiling Point | 450.10 K (176.95 °C) | [5] |

| logP (Octanol/Water) | 1.642 | [5] |

| CAS Number | 41303-72-8 | [3] |

Core Chemical Structure and Stereochemistry

The defining characteristics of this compound arise from the interplay between the piperidine ring's geometry and the spatial arrangement of the isopropyl substituent.

Conformational Analysis: The Dominance of the Equatorial Conformer

Like cyclohexane, the piperidine ring is not planar and predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6] This leads to two distinct orientations for substituents: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). These two chair conformations can interconvert via a process known as a "ring flip."

For this compound, the bulky isopropyl group has a strong energetic preference for the equatorial position. When forced into the axial position, the isopropyl group experiences severe steric repulsion with the axial hydrogen atoms at the C2 and C6 positions. These unfavorable interactions, known as 1,3-diaxial interactions, destabilize the axial conformer significantly. The conformational free energy (-ΔG°), or A-value, for an isopropyl group on a cyclohexane ring is approximately 2.2 kcal/mol, and similar values are expected for the piperidine ring.[7] This large energy difference means that at equilibrium, the equatorial conformer is overwhelmingly favored.

The diagram below, generated using DOT language, illustrates this critical conformational equilibrium.

Caption: Fig 1. Chair-chair interconversion of this compound.

Chirality Considerations

This compound itself is an achiral molecule as it possesses a plane of symmetry passing through the nitrogen, the C4 carbon, and the methine hydrogen of the isopropyl group. However, chirality is readily introduced upon substitution at other positions on the ring or by the formation of certain derivatives. For instance, substitution at C2, C3, C5, or C6 can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. Understanding and controlling this stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[8]

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 4-isopropylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

Synthetic Workflow: From Pyridine to Piperidine

The general workflow involves the reduction of the C=N and C=C bonds of the pyridine ring using a heterogeneous catalyst, typically under a hydrogen atmosphere.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. 4-Isopropyl-piperidine [webbook.nist.gov]

- 4. 4-Isopropyl-piperidine [webbook.nist.gov]

- 5. 4-Isopropyl-piperidine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Spectroscopic Unveiling of 4-Isopropylpiperidine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the spectroscopic characteristics of 4-isopropylpiperidine, a saturated heterocyclic amine with growing interest in medicinal chemistry and materials science. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₇N, belongs to the piperidine family, a ubiquitous structural motif in numerous natural products and synthetic pharmaceuticals. The introduction of an isopropyl group at the 4-position of the piperidine ring imparts specific stereochemical and electronic properties that can significantly influence its biological activity and chemical reactivity. Accurate and comprehensive spectroscopic data is the cornerstone of its chemical identity and is indispensable for quality control in synthetic processes and for understanding its interactions in biological assays.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering not just a list of spectral features but a detailed interpretation rooted in the principles of each spectroscopic technique. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and educational resource.

Molecular Structure and Isomerism

To fully appreciate the spectroscopic data, it is essential to understand the three-dimensional structure of this compound. The piperidine ring adopts a chair conformation to minimize steric strain. The isopropyl substituent at the C4 position can exist in either an equatorial or an axial orientation. Due to steric hindrance, the equatorial conformation is significantly more stable and, therefore, the predominant isomer at room temperature. This conformational preference will be a key consideration in the interpretation of the NMR spectra.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its structure and conformation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | ~1.5 - 2.5 | br s | - | 1H |

| H-2, H-6 (axial) | ~2.9 - 3.1 | m | - | 2H |

| H-2, H-6 (equatorial) | ~2.4 - 2.6 | m | - | 2H |

| H-3, H-5 (axial) | ~1.6 - 1.8 | m | - | 2H |

| H-3, H-5 (equatorial) | ~1.1 - 1.3 | m | - | 2H |

| H-4 (methine) | ~1.3 - 1.5 | m | - | 1H |

| H-7 (isopropyl CH) | ~1.4 - 1.6 | septet | ~6.5 | 1H |

| H-8, H-9 (isopropyl CH₃) | ~0.8 - 0.9 | d | ~6.5 | 6H |

Interpretation:

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly dependent on the solvent and concentration.

-

Piperidine Ring Protons (H-2, H-6 and H-3, H-5): The protons on the piperidine ring are diastereotopic, meaning the axial and equatorial protons on the same carbon are chemically non-equivalent and will have different chemical shifts. The axial protons are typically found at a slightly higher field (lower ppm) than the equatorial protons due to anisotropic effects. The complex multiplicity of these signals arises from both geminal and vicinal couplings.

-

Isopropyl Group Protons: The methine proton (H-7) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (H-8, H-9) are equivalent and will appear as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 | ~46 - 48 |

| C-3, C-5 | ~32 - 34 |

| C-4 | ~43 - 45 |

| C-7 (isopropyl CH) | ~32 - 34 |

| C-8, C-9 (isopropyl CH₃) | ~19 - 21 |

Interpretation:

-

Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are in the expected aliphatic region. The carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear at a lower field compared to the other ring carbons.

-

Isopropyl Group Carbons: The methine carbon (C-7) and the methyl carbons (C-8, C-9) of the isopropyl group will have characteristic chemical shifts in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | N-H stretch | Medium, broad |

| 2950 - 2850 | C-H stretch (aliphatic) | Strong |

| ~1470 | C-H bend (CH₂, CH₃) | Medium |

| ~1385, ~1370 | C-H bend (isopropyl gem-dimethyl) | Medium |

| ~1100 | C-N stretch | Medium |

Interpretation:

-

N-H Stretch: A characteristic broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The broadening is due to hydrogen bonding.

-

C-H Stretches: Strong absorption bands in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the piperidine ring and the isopropyl group.

-

C-H Bends: The bending vibrations of the CH₂ and CH₃ groups appear around 1470 cm⁻¹. The characteristic doublet for the gem-dimethyl groups of the isopropyl substituent is expected around 1385 and 1370 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound would be observed at m/z 127. The fragmentation is expected to be dominated by cleavage alpha to the nitrogen atom, leading to the formation of stable iminium ions.

The Versatile Scaffold: A Technical Guide to the Derivatives and Analogs of 4-Isopropylpiperidine

This guide provides an in-depth exploration of 4-isopropylpiperidine and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological applications of these molecules, offering a comprehensive resource for researchers, scientists, and drug development professionals. The inherent structural features of the this compound core, particularly its lipophilicity and steric bulk, offer a unique platform for the design of novel therapeutic agents.

The this compound Core: A Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its conformational flexibility and ability to engage in various intermolecular interactions make it a highly "privileged" scaffold in drug design. The introduction of an isopropyl group at the 4-position imparts specific physicochemical properties that medicinal chemists can leverage to modulate biological activity, selectivity, and pharmacokinetic profiles.

The isopropyl group, with its moderate size and lipophilicity, can influence a molecule's ability to cross biological membranes and interact with hydrophobic pockets within target proteins. This strategic substitution can lead to enhanced potency and a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the exploration of its chemical space. Several synthetic routes can be employed, with the choice often dictated by the desired substitution pattern and stereochemistry.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 4-isopropylpyridine.[5][6][7] This reaction typically utilizes a rhodium or palladium catalyst under a hydrogen atmosphere to reduce the aromatic pyridine ring to a saturated piperidine.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylpyridine

Materials:

-

4-Isopropylpyridine

-

Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) catalyst

-

Ethanol or Acetic Acid (solvent)

-

Hydrogen gas

-

High-pressure hydrogenation apparatus

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-isopropylpyridine in a suitable solvent (e.g., ethanol or acetic acid).

-

Carefully add the Rh/C or Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol%.

-

Seal the reaction vessel and purge with an inert gas, such as nitrogen or argon.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by distillation or other chromatographic techniques to yield the pure this compound.

An alternative approach involves the Grignard reaction of a suitable piperidone precursor with an isopropylmagnesium halide, followed by reduction of the resulting tertiary alcohol.

Derivatization of the Piperidine Nitrogen (N-substitution)

The secondary amine of the this compound ring provides a convenient handle for introducing a wide variety of substituents. N-alkylation is a common strategy to modulate the pharmacological properties of piperidine-based compounds.[8][9][10][11][12]

Experimental Protocol: N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a stirred solution of this compound in anhydrous acetonitrile or DMF, add an excess of anhydrous potassium carbonate.

-

Under an inert atmosphere, slowly add the desired alkyl halide (1.0-1.2 equivalents) to the suspension at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

-

Upon completion, filter off the inorganic base.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-alkylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Reductive amination is another powerful method for N-functionalization, involving the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[9]

Diagram of Synthetic Pathways

Caption: Key synthetic routes to this compound and its derivatives.

Pharmacological Applications and Structure-Activity Relationships

Derivatives of this compound have shown promise in a variety of therapeutic areas, most notably as analgesics and agents for central nervous system (CNS) disorders.

Analgesics: Targeting Opioid Receptors

A significant body of research has focused on 4-alkyl-4-phenylpiperidine derivatives as potent opioid analgesics.[13][14][15][16][17][18] The 4-isopropyl substituent plays a crucial role in modulating the affinity and efficacy of these compounds for opioid receptors, particularly the mu (µ) opioid receptor.

Structure-Activity Relationship (SAR) Insights for Opioid Activity:

-

4-Position Substituent: The size and lipophilicity of the alkyl group at the 4-position influence receptor binding. Studies have shown that increasing the bulk from methyl to n-propyl can impact potency. The isopropyl group offers a balance of these properties.[13]

-

N-Position Substituent: The nature of the substituent on the piperidine nitrogen is critical for analgesic activity. Aralkyl groups, such as phenethyl, often lead to high potency.[16]

-

Aromatic Ring Substitution: Substitution on the 4-phenyl ring can fine-tune the pharmacological profile. A meta-hydroxyl group is a common feature in many potent opioid analgesics, mimicking a key interaction of morphine.[13]

Mechanism of Action of Opioid Analgesics:

Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[19][20][21] Activation of these receptors leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. This includes:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.

-

Opening of potassium channels, causing hyperpolarization of the neuronal membrane.

-

Closing of voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.

Opioid Receptor Signaling Pathway

Caption: Simplified signaling pathway of μ-opioid receptor activation.

Neurokinin-1 (NK1) Receptor Antagonists

4,4-Disubstituted piperidines have been identified as potent antagonists of the neurokinin-1 (NK1) receptor.[22][23][24][25] These antagonists have therapeutic potential in the treatment of emesis, depression, and anxiety. The 4-isopropyl group, when paired with another substituent at the 4-position, can contribute to the high affinity and selectivity of these compounds.

SAR Insights for NK1 Receptor Antagonism:

-

4,4-Disubstitution: A key feature of this class of antagonists is the presence of two substituents at the 4-position of the piperidine ring.

-

N-Substituent: The substituent on the piperidine nitrogen can be varied to optimize pharmacokinetic properties. Acyl and sulfonyl derivatives have been shown to be well-tolerated.[22]

-

Side Chain: A lipophilic side chain, often a substituted benzyl ether, is crucial for high affinity.[22]

Tabulated Data of Representative Derivatives

| Compound Class | Representative Structure | Target | Biological Activity | Reference(s) |

| 4-Alkyl-4-(m-hydroxyphenyl)piperidines | 4-Isopropyl-4-(3-hydroxyphenyl)piperidine | μ-Opioid Receptor | Analgesic | [13] |

| 4,4-Disubstituted Piperidines | 4-Aryl-4-carboxamidopiperidines | Opioid Receptors | Analgesic | [26] |

| 4,4-Disubstituted Piperidines | 4-(Substituted benzyloxymethyl)-4-phenylpiperidines | NK1 Receptor | Antagonist | [22] |

| N-Arylmethyl-4-isopropylpiperidines | N-Benzyl-4-isopropylpiperidine | Dopamine/Serotonin Transporters | CNS Activity | [27] |

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the piperidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on:

-

Stereoselective Synthesis: The development of efficient methods for the synthesis of enantiomerically pure this compound derivatives to investigate the impact of stereochemistry on biological activity.

-

Novel Target Identification: Exploring the potential of this compound analogs to interact with a broader range of biological targets beyond the traditional CNS and pain pathways.

-

Hybrid Molecules: The design of hybrid molecules that combine the this compound scaffold with other pharmacophores to achieve multi-target activity or improved drug-like properties.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. 4-Benzylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. thalesnano.com [thalesnano.com]

- 12. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]

- 13. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. scispace.com [scispace.com]

- 19. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 20. derangedphysiology.com [derangedphysiology.com]

- 21. youtube.com [youtube.com]

- 22. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Isopropylpiperidine for Pharmaceutical Development

Executive Summary

4-Isopropylpiperidine is a pivotal heterocyclic amine building block in modern medicinal chemistry, frequently incorporated into the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and antidepressants. Its physicochemical properties—namely solubility and chemical stability—are critical determinants of its utility, influencing everything from reaction kinetics and purification efficiency to the ultimate stability and bioavailability of the final drug product. This guide provides an in-depth analysis of these core attributes. We will explore the theoretical underpinnings of its solubility based on its structure, present robust protocols for its experimental determination, and delineate its chemical stability profile through a systematic examination of potential degradation pathways and the application of forced degradation studies. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound to optimize its use in synthesis and formulation.

Core Physicochemical Properties: The Foundation of Behavior

A molecule's behavior in a matrix is governed by its intrinsic physicochemical properties. For this compound, a substituted cyclic amine, the interplay between its basic nitrogen, which can be protonated, and the nonpolar isopropyl group dictates its performance. Understanding these parameters is the first step in predicting its solubility, stability, and potential interactions.

Key Physicochemical Parameters

A summary of the essential properties of this compound is presented below. These values serve as the basis for the subsequent discussions on solubility and stability.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | |

| Molecular Weight | 127.23 g/mol | |

| CAS Number | 19678-58-1 | |

| Appearance | Colorless to almost clear liquid | |

| Boiling Point | 171 °C | |

| Density | 0.86 g/cm³ | |

| pKa (predicted) | ~11.1 (Similar to Piperidine) | |

| LogP (Octanol/Water) | ~2.0 - 2.5 (Estimated) |

The Critical Interplay of pKa and LogP

The two most influential parameters for a molecule like this compound are its pKa and LogP.

-

pKa (Ionization Constant): The pKa of the conjugate acid is approximately 11.1, indicating that this compound is a moderately strong base. This means that at physiological pH (~7.4) and in acidic conditions, it will exist predominantly in its protonated, cationic form (piperidinium ion). This ionization dramatically increases its aqueous solubility.

-

LogP (Partition Coefficient): The LogP value indicates the lipophilicity of the neutral molecule. The presence of the isopropyl group increases its lipophilicity compared to the parent piperidine ring, favoring solubility in organic solvents and lipids.

The pH of the environment dictates the ionization state, which in turn governs the effective lipophilicity, described by the LogD (Distribution Coefficient) . At pH values well below the pKa, the molecule is ionized, LogD is low, and aqueous solubility is high. At pH values above the pKa, the molecule is in its neutral, free base form, LogD approaches LogP, and solubility in nonpolar organic solvents is favored. This relationship is fundamental to designing extraction, purification, and formulation strategies.

Caption: Interrelationship of core physicochemical properties.

Solubility Profile: A Practical Guide

Predicting solubility is key, but experimental verification is essential for drug development. This compound's amphiphilic nature—possessing both a polar amine and a nonpolar alkyl group—grants it a versatile solubility profile.

Theoretical Framework and Solvent Selection

Based on the principle of "like dissolves like," we can make educated predictions:

-

Aqueous Solubility: As a free base, it is expected to have limited to moderate water solubility. However, due to its basicity, it is highly soluble in acidic aqueous solutions where it forms the soluble piperidinium salt.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to accept hydrogen bonds and the favorable interaction of its alkyl group with the solvent's alkyl chain.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The isopropyl group enhances solubility in these solvents compared to unsubstituted piperidine.

Protocol: Equilibrium Solubility Determination

This protocol provides a reliable method for quantifying the solubility of this compound in various solvents. The causality behind each step is explained to ensure methodological integrity.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 200 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed glass vial.

-

Causality: Using an excess of the solid ensures that a saturated solution is formed and that equilibrium can be reached.

-

-

Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for at least 24 hours.

-

Causality: Prolonged agitation at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. 24-48 hours is a standard duration for small molecules.

-

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle.

-

Causality: This quiescent period facilitates clean sampling of the supernatant without disturbing the solid phase.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

-

Causality: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., MS, UV if derivatized).

-

Causality: A validated, specific analytical method ensures that the measurement is accurate and precise, distinguishing the analyte from any potential impurities or degradants.

-

Data Summary: Expected Solubility

The following table summarizes the expected solubility behavior of this compound. Precise quantitative values must be determined experimentally.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous (Acidic) | 0.1 M HCl | Very High (>100 mg/mL) | Forms highly soluble piperidinium salt. |

| Aqueous (Neutral) | Water (pH 7) | Miscible/High | Piperidine is miscible with water; the isopropyl group may slightly reduce this but high solubility is expected due to hydrogen bonding. |

| Polar Protic | Ethanol, Methanol | Miscible | Favorable hydrogen bonding and hydrophobic interactions. |

| Polar Aprotic | Acetonitrile, THF, DMSO | High | Good dipole-dipole interactions. |

| Nonpolar | Toluene, Dichloromethane | High | Good van der Waals interactions with the alkyl and ring structure. |

| Aliphatic | Hexane, Heptane | Moderate | Limited by the polarity of the amine group. |

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential reactive impurities that could form in a drug product. Forced degradation studies are the industry standard for this purpose, as outlined in ICH guidelines.

Predicted Degradation Mechanisms

The piperidine ring, particularly the secondary amine, is the most likely site of degradation. The primary pathways to consider are:

-

Oxidation: This is the most probable degradation route. The nitrogen atom is susceptible to oxidation, which can lead to the formation of an N-oxide . Further oxidation or radical-mediated reactions could potentially lead to ring-opening products . This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or metal ions.

-

Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate radical-based degradation reactions.

-

Reaction with Excipients: As a nucleophilic amine, it can react with certain excipients, such as reducing sugars (Maillard reaction) or aldehydes present as impurities in polymers like polyethylene glycol (PEG).

Caption: Hypothetical Oxidative Degradation Pathway.

Protocol: Forced Degradation (Stress Testing)

This protocol outlines a comprehensive forced degradation study to identify degradation products and elucidate pathways.

Objective: To intentionally degrade this compound under various stress conditions to evaluate its intrinsic stability and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following conditions in parallel. An unstressed control sample, protected from light and stored at 5 °C, must be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 8 hours.

-

Thermal Degradation: Heat a solution and a solid sample at 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solution and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Sample Quenching & Analysis: At designated time points, withdraw samples. Neutralize the acid and base hydrolysis samples before dilution.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Section 4.0). Aim for 5-20% degradation to ensure primary degradants are observed without overly complex secondary degradation.

-

Causality: Targeting a moderate level of degradation makes it easier to identify the direct degradation products and establish the primary degradation pathways.

-

Workflow for a Forced Degradation Study

Caption: High-level workflow for a forced degradation study.

Analytical Methodologies

A robust, validated analytical method is required to accurately quantify this compound and detect any degradation products.

Recommended Technique: Stability-Indicating RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method. A "stability-indicating" method is one that can separate the intact compound from its degradation products, ensuring that the assay is not interfered with by impurities.

Protocol: Example RP-HPLC Method

Column: C18, 250 x 4.6 mm, 5 µm Mobile Phase A: 0.1% Phosphoric Acid in Water Mobile Phase B: Acetonitrile Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 210 nm (as piperidines have poor chromophores, Mass Spectrometry (MS) detection or derivatization may be necessary for higher sensitivity). Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating peak purity of the main peak in stressed samples using a PDA detector or MS.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids. Protect from light.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.

Conclusion

This compound is a versatile chemical intermediate with a favorable physicochemical profile for pharmaceutical development. Its solubility is highly tunable by adjusting pH, a property that can be leveraged during synthesis, workup, and formulation. The primary stability liability is oxidation at the nitrogen atom, a pathway that must be controlled through appropriate handling, storage, and formulation strategies, potentially including the use of antioxidants or inert atmospheres. The protocols and data presented in this guide provide a robust framework for scientists to effectively characterize and utilize this compound, ensuring the development of safe, stable, and efficacious drug products.

4-Isopropylpiperidine molecular weight and formula

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylpiperidine (CAS No: 19678-58-1), a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. The piperidine scaffold is a privileged structure in medicinal chemistry, and understanding the core characteristics of its derivatives is paramount for innovation.[1][2] This document details the fundamental molecular and physical properties of this compound, provides a robust, step-by-step protocol for its synthesis via catalytic hydrogenation, outlines rigorous analytical methods for its characterization, and discusses its strategic application as a foundational building block in the pharmaceutical discovery pipeline. The causality behind experimental choices is explained to provide field-proven insights and ensure the described protocols are self-validating systems.

Core Molecular and Physicochemical Properties

This compound is a substituted piperidine featuring an isopropyl group at the C4 position of the heterocyclic ring. This substitution significantly influences its physical and chemical properties, which are crucial for its application in synthesis and drug design.

The molecular formula for this compound is C₈H₁₇N .[3][4] Its molecular weight is approximately 127.23 g/mol .[3][4] Key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | NIST[4], Chem-Impex[3] |

| Molecular Weight | 127.23 g/mol | Chem-Impex[3] |

| CAS Number | 19678-58-1 | NIST[4] |

| Appearance | Colorless to almost clear liquid | Chem-Impex[3] |

| Boiling Point | 171 °C | Chem-Impex[3] |

| Density | 0.86 g/mL | Chem-Impex[3] |

| Refractive Index | n20/D 1.46 | Chem-Impex[3] |

| SMILES | CC(C)C1CCNCC1 | Cheméo |

| InChI Key | YBPWIUSXQXYTSR-UHFFFAOYSA-N | NIST[4] |

Synthesis of this compound via Catalytic Hydrogenation

The most direct and industrially scalable method for preparing this compound is the catalytic hydrogenation of its aromatic precursor, 4-isopropylpyridine. This process involves the reduction of the pyridine ring to a piperidine ring using a catalyst and a hydrogen source.

Causality and Experimental Rationale

The choice of catalytic hydrogenation is based on its high efficiency and atom economy, as it only requires the pyridine substrate, a catalyst, and hydrogen gas.[5]

-

Catalyst Selection : Platinum group metals are highly effective for pyridine reduction. Rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃) are particularly effective catalysts that can operate under mild conditions (lower temperatures and pressures), offering high yields and selectivity.[5][6][7] Platinum oxide (PtO₂, Adam's catalyst) is another robust option. The catalyst provides a surface for the adsorption of both the pyridine and hydrogen, facilitating the reduction.

-

Solvent Choice : Acidic solvents like acetic acid can enhance the reaction rate by protonating the pyridine nitrogen, making the ring more susceptible to reduction. However, solvents like ethanol or trifluoroethanol (TFE) are also effective and may be preferred to simplify workup.[5]

-

Pressure and Temperature : While harsh conditions can be used, modern catalysts allow the reaction to proceed efficiently at moderate pressures (e.g., 5 bar) and temperatures (e.g., 40-80 °C), which is safer and more practical for a laboratory setting.[5][7]

Diagram of Synthetic Workflow

References

The Ascendant Therapeutic Potential of 4-Isopropylpiperidine Derivatives: A Technical Guide for Drug Discovery

The piperidine scaffold stands as a cornerstone in the edifice of medicinal chemistry, a "privileged structure" whose versatile framework is embedded in a vast array of approved pharmaceuticals and biologically active molecules.[1] Its inherent conformational flexibility and capacity for diverse molecular interactions render it a highly sought-after building block in the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the burgeoning biological activities of a specific subclass: 4-isopropylpiperidine derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offering a comprehensive overview of their therapeutic promise, mechanistic underpinnings, and the experimental methodologies crucial for their evaluation.

The Strategic Significance of the 4-Isopropyl Moiety

The introduction of an isopropyl group at the 4-position of the piperidine ring is a deliberate and strategic modification in drug design. This seemingly simple alkyl substitution can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. The isopropyl group imparts a moderate degree of lipophilicity, which can enhance membrane permeability and improve oral bioavailability. Its branched nature provides steric bulk, which can influence ligand-receptor interactions, potentially increasing potency and selectivity for a specific biological target. Furthermore, the isopropyl group can participate in hydrophobic interactions within the binding pockets of proteins, contributing to the overall stability of the ligand-receptor complex.

Diverse Biological Activities of this compound Derivatives

Derivatives incorporating the this compound motif have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development across multiple disease areas. The following sections will delve into the key areas where these compounds have shown significant potential.

Anticancer Activity

The piperidine nucleus is a recurring motif in numerous anticancer agents, and the introduction of a 4-isopropyl group has been explored as a strategy to enhance cytotoxic potency and selectivity.[2][3]

While the precise mechanisms of action are often compound-specific, several general pathways have been implicated in the anticancer effects of piperidine derivatives. These include the induction of apoptosis (programmed cell death), cell cycle arrest at various checkpoints, and the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[4] The 4-isopropyl group can play a crucial role in optimizing the interaction of these derivatives with their molecular targets, which can include enzymes, receptors, or even DNA itself.

The following table summarizes the in vitro cytotoxic activity of representative piperidine derivatives against various human cancer cell lines. While specific data for this compound derivatives is emerging, the data for related 4-substituted piperidines provides a valuable benchmark for assessing their potential.

| Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Spiro[chroman-2,4'-piperidin]-4-one | MCF-7 | Breast Carcinoma | 0.31 - 5.62 | [5] |

| 3,5-Bis(ylidene)-4-piperidone | HeLa | Cervical Cancer | 0.5 | [4] |

| Substituted Piperidine | PC-3 | Prostate Cancer | <25 (GI50) | [3] |

| Piperidinol Analog | 786-0 | Renal Cell Carcinoma | 0.4 (GI50, µg/mL) | [3] |

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a series of in vitro and in vivo assays.

Caption: General workflow for anticancer drug discovery with this compound derivatives.

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Piperidine derivatives have been investigated as a promising source of novel antimicrobial and antifungal agents.[6][7] The lipophilic character of the 4-isopropyl group can facilitate the penetration of microbial cell membranes, a critical step for exerting antimicrobial effects.

Structure-activity relationship studies of piperazine derivatives, which share structural similarities with piperidines, have shown that lipophilicity plays a key role in their antimicrobial activity.[8] An increase in lipophilicity often correlates with enhanced potency against various bacterial and fungal strains. This suggests that the 4-isopropyl group in piperidine derivatives could be a favorable substituent for antimicrobial drug design.

The following table presents the minimum inhibitory concentration (MIC) values for a series of N-arylpyrrole derivatives, highlighting the potential of heterocyclic compounds in combating microbial infections.

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | M. phlei MIC (µg/mL) | Reference |

| Vc | 4 | >128 | 128 | 8 | [9][10] |

| Vd | 8 | >128 | >128 | 32 | [9][10] |

| Ve | 4 | >128 | >128 | 16 | [9][10] |

| Levofloxacin | 8 | 0.25 | 0.5 | 1 | [9][10] |

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuropharmacological Activities

The piperidine scaffold is a key feature in many centrally acting drugs, and this compound derivatives are being explored for their potential in treating a range of neurological and psychiatric disorders.[11] Their ability to modulate the activity of various receptors and enzymes in the central nervous system (CNS) makes them attractive candidates for neuropharmacological drug discovery.

Sigma receptors, particularly the sigma-1 (σ1) subtype, have emerged as important targets for the treatment of neurodegenerative diseases, pain, and depression. Several piperidine and piperazine derivatives have been identified as potent sigma-1 receptor modulators.[12][13][14][15][16] Molecular modeling studies have revealed that the basic nitrogen of the piperidine ring often forms a key electrostatic interaction with an acidic residue (e.g., Glu172) in the sigma-1 receptor binding pocket, while other parts of the molecule, such as the 4-isopropyl group, can engage in hydrophobic interactions, contributing to high-affinity binding.[14]

Dopamine receptors play a crucial role in motor control, motivation, and cognition. Dysregulation of dopaminergic signaling is implicated in disorders such as Parkinson's disease and schizophrenia. Certain 3-aryl piperidine analogs have been developed as potent and efficacious dopamine D4 receptor agonists.[17] The substitution pattern on the piperidine ring is critical for achieving high potency and selectivity.

The evaluation of the neuropharmacological properties of this compound derivatives typically involves a combination of in vitro receptor binding assays and in vivo behavioral models.

Caption: Workflow for the neuropharmacological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes, often starting from commercially available piperidine precursors. A common strategy involves the functionalization of the piperidine nitrogen via N-alkylation or N-acylation reactions.

General Synthetic Scheme:

Where R-X can be an alkyl halide, acyl chloride, or another suitable electrophile. The reaction conditions are typically tailored to the specific substrate and desired product.

Future Perspectives and Conclusion

The exploration of this compound derivatives in drug discovery is a rapidly evolving field. The unique combination of the versatile piperidine scaffold and the strategic placement of the isopropyl group offers a promising avenue for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The diverse biological activities, spanning from anticancer and antimicrobial to neuropharmacological effects, underscore the immense potential of this chemical class.

Future research will likely focus on several key areas:

-

Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of this compound derivatives with diverse substitutions on the piperidine nitrogen and other positions of the ring will be crucial for elucidating more detailed structure-activity relationships.

-

Target Identification and Validation: For compounds with promising biological activity, the identification and validation of their specific molecular targets will be essential for understanding their mechanisms of action and for guiding further optimization.

-

Preclinical and Clinical Development: The most promising lead compounds will need to be advanced through rigorous preclinical and, ultimately, clinical studies to assess their safety and efficacy in humans.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 12. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. ricerca.uniba.it [ricerca.uniba.it]

- 16. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 4-Isopropylpiperidine

An In-depth Technical Guide to the Discovery and History of 4-Isopropylpiperidine

Abstract

The piperidine nucleus is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that is frequently utilized to optimize the pharmacological and pharmacokinetic properties of drug candidates. This guide delves into the specific history, synthesis, and characterization of a key derivative, this compound. While not a famed "discovery" in itself, its history is intrinsically linked to the broader development of pyridine chemistry and catalytic hydrogenation techniques. We will explore the logical progression from its aromatic precursor, 4-isopropylpyridine, detail the fundamental synthetic methodologies, and discuss its significance as a building block in contemporary drug discovery.[3]

The Piperidine Scaffold: A Privileged Structure in Chemical Biology

First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine has become one of the most important heterocyclic motifs in pharmaceutical science.[4] The piperidine ring is a saturated heterocycle consisting of five methylene bridges and one amine bridge.[4]

Its prevalence stems from several key features:

-

Three-Dimensionality: Unlike flat aromatic rings, the puckered chair conformation of the piperidine ring allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.

-

Basic Nitrogen: The secondary amine (pKa of the conjugate acid is ~11.2) is typically protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.[4]

-

Synthetic Tractability: The piperidine ring can be readily synthesized and functionalized through a multitude of established chemical reactions.[1]

These attributes have led to the incorporation of the piperidine scaffold into numerous drug classes, including antipsychotics, antihistamines, analgesics, and antivirals.[5] The substitution pattern on the ring is a critical determinant of a molecule's biological activity, and the 4-position is a common site for modification to modulate potency and selectivity.

Genesis of this compound: A Story of Precursor and Transformation